molecular formula C14H18F2N2O B10964089 2-(azepan-1-yl)-N-(2,4-difluorophenyl)acetamide

2-(azepan-1-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B10964089
M. Wt: 268.30 g/mol
InChI Key: RIEXHWNKFALTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an azepane ring and a difluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-azepanyl)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with azepane in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:

  • Temperature: 60-80°C
  • Solvent: Acetonitrile or dichloromethane
  • Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of 2-(1-azepanyl)-N-(2,4-difluorophenyl)acetamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Piperidinyl)-N-(2,4-difluorophenyl)acetamide
  • 2-(1-Morpholinyl)-N-(2,4-difluorophenyl)acetamide
  • 2-(1-Pyrrolidinyl)-N-(2,4-difluorophenyl)acetamide

Uniqueness

2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H18F2N2O

Molecular Weight

268.30 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C14H18F2N2O/c15-11-5-6-13(12(16)9-11)17-14(19)10-18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,10H2,(H,17,19)

InChI Key

RIEXHWNKFALTPY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.